molecular formula C21H28ClNO5 B563493 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride CAS No. 294882-33-0

2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride

Cat. No.: B563493
CAS No.: 294882-33-0
M. Wt: 409.907
InChI Key: CTXAQAVYYROYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The complete IUPAC designation is [2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride, which precisely describes the structural arrangement of the molecule. This nomenclature indicates the presence of a central quaternary carbon bearing both a methylamino group and a phenyl substituent, connected to a butyl chain that terminates in an ester linkage to a trimethoxybenzoate moiety.

The compound maintains several systematic identifiers across major chemical databases. The Chemical Abstracts Service registry number 294882-33-0 serves as the primary identifier for the hydrochloride salt form. Additionally, the free base form of the compound carries the distinct registry number 84333-59-5, emphasizing the importance of salt form specification in chemical identification. The MDL number MFCD08063710 provides another unique identifier within the Molecular Design Limited database system.

Alternative nomenclature includes the designation N-Desmethyltrimebutine Hydrochloride, which reflects its relationship to the parent compound trimebutine through N-demethylation. This systematic name emphasizes the metabolic origin of the compound and its classification as Trimebutine Maleate Impurity E according to European Pharmacopoeia standards. The compound is also referenced as N-Monodemethyltrimebutine and NDTMB in various scientific literature, though these abbreviated forms represent shortened versions of the systematic nomenclature.

Properties

IUPAC Name

[2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXAQAVYYROYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694035
Record name 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

294882-33-0
Record name 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Pharmacokinetics

The pharmacokinetics of N-Demethyl Trimebutine Hydrochloride is yet to be fully understood. A study conducted on mexican subjects showed that after a single oral dose of trimebutine, high concentrations of n-demethyl trimebutine hydrochloride were observed relative to the parent drug This suggests that the compound may have good bioavailability

Biological Activity

2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride (CAS Number: 84333-59-5) is a synthetic compound primarily recognized as the main bioactive metabolite of trimebutine, an antispasmodic agent widely used for treating gastrointestinal disorders. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C21_{21}H28_{28}ClNO5_5
  • Molecular Weight : 409.90 g/mol
  • Density : 1.112 g/cm³
  • Boiling Point : 467.4 ºC at 760 mmHg
  • LogP : 4.587 (indicating lipophilicity)

Pharmacological Profile

This compound exhibits several biological activities:

  • Antispasmodic Activity : As a metabolite of trimebutine, it retains significant antispasmodic properties, effectively reducing intestinal motility and alleviating symptoms associated with gastrointestinal disorders such as irritable bowel syndrome (IBS) and functional dyspepsia .
  • Anti-inflammatory Effects : Recent studies have indicated that this compound may possess anti-inflammatory properties similar to those observed in roflumilast, a known phosphodiesterase-4 inhibitor. It has shown potential in reducing inflammatory markers in various animal models .
  • Neuroprotective Effects : Preliminary research suggests that the compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal tissues .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Phosphodiesterase Inhibition : Similar to other compounds that inhibit phosphodiesterase, it may enhance intracellular cAMP levels, leading to relaxation of smooth muscle and reduction of inflammation.
  • Modulation of Neurotransmitter Release : The compound may influence the release of neurotransmitters such as serotonin and norepinephrine, contributing to its antispasmodic and analgesic effects.

Table 1: Summary of Key Studies on Biological Activity

Study ReferenceObjectiveFindings
Evaluate antispasmodic effectsDemonstrated significant reduction in intestinal motility in animal models
Investigate anti-inflammatory propertiesShowed decreased levels of TNF-α and IL-6 in treated groups compared to controls
Assess neuroprotective effectsIndicated reduced oxidative stress markers in neuronal tissues

Detailed Research Findings

  • Antispasmodic Effects :
    • A study conducted on animal models revealed that administration of the compound significantly reduced colonic contractions induced by acetylcholine, supporting its use in managing IBS symptoms .
  • Anti-inflammatory Properties :
    • In a controlled trial involving rats with induced inflammation, the compound was shown to lower serum levels of pro-inflammatory cytokines (TNF-α and IL-1β), suggesting a potential role in treating inflammatory bowel diseases .
  • Neuroprotective Activity :
    • Research focusing on oxidative stress indicated that treatment with this compound resulted in lower levels of malondialdehyde (a marker of oxidative damage) and higher total antioxidant capacity in brain tissues .

Scientific Research Applications

Antispasmodic Activity

N-Desmethyltrimebutine is primarily recognized for its antispasmodic properties. It acts on the gastrointestinal tract to relieve spasms and discomfort associated with various intestinal conditions. The compound's efficacy has been demonstrated in several pharmacokinetic studies that highlight its role as a bioactive metabolite of trimebutine .

Pain Management

Research indicates that this compound may also play a role in pain management beyond gastrointestinal applications. Its mechanism involves modulation of pain pathways, potentially making it useful in broader analgesic contexts .

Gastrointestinal Disorders

N-Desmethyltrimebutine has been extensively studied for its effectiveness in treating functional gastrointestinal disorders such as irritable bowel syndrome (IBS). Clinical trials have shown significant improvements in symptoms among patients treated with formulations containing this compound .

Clinical Pharmacokinetics

A study published in PubMed investigated the pharmacokinetics of N-Desmethyltrimebutine and its implications for bioequivalence studies related to trimebutine formulations. The findings suggested that the metabolite's absorption and elimination profiles are critical for understanding the overall therapeutic efficacy of trimebutine .

Toxicological Assessments

Toxicological studies have assessed the safety profile of N-Desmethyltrimebutine. For instance, investigations into its mutagenic potential revealed that while acute toxicity is low, careful monitoring is required when administered at higher doses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Trimebutine (2-(Dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate)
  • Molecular Formula: C22H29NO5
  • Molecular Weight : 387.5 g/mol
  • CAS : 34140-59-5
  • Key Differences: Trimebutine contains a dimethylamino (-N(CH3)2) group instead of the methylamino (-NHCH3) group in the target compound. This difference reduces the basicity of the target compound (pKa ~6.25 for trimebutine vs. higher for N-desmethyltrimebutine) .
  • Pharmacology : Trimebutine is a spasmolytic agent targeting gastrointestinal opioid receptors and calcium channels .
2.1.2 Trimebutine Maleate
  • Molecular Formula: C26H33NO9
  • Molecular Weight : 503.55 g/mol
  • Salt Form : Maleate salt enhances solubility and bioavailability compared to the hydrochloride form of the target compound .
2.1.3 8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride (TMB-8)
  • Molecular Formula: C19H30NO3·HCl
  • Key Differences: Features a diethylamino group and a longer octyl chain. TMB-8 is a calcium antagonist, contrasting with trimebutine’s spasmolytic activity .
2.1.4 2-Diethylaminoethyl 3,4,5-trimethoxybenzoate Hydrochloride
  • Molecular Formula: C16H26ClNO5
  • CAS : 4304-21-6
  • Key Differences: Shorter ethyl chain and diethylamino group, leading to reduced lipophilicity compared to the butyl chain in the target compound .

Pharmacological and Physicochemical Comparisons

Property Target Compound Trimebutine TMB-8
Amino Group Methylamino (-NHCH3) Dimethylamino (-N(CH3)2) Diethylamino (-N(C2H5)2)
Chain Length Butyl Butyl Octyl
Solubility High (hydrochloride salt) Moderate (maleate salt) Low (hydrochloride salt)
Bioactivity Metabolite/Impurity GI motility regulator Calcium antagonist
pKa ~7.5 (estimated) 6.25 Not reported

Research Findings

  • Metabolic Role : The target compound is a major metabolite of trimebutine, formed via hepatic demethylation. Studies suggest it retains partial spasmolytic activity but with reduced potency compared to the parent drug .
  • Stability : As an impurity, its formation increases under acidic storage conditions, necessitating strict pH control during trimebutine formulation .
  • Patent Derivatives: A novel sulfate conjugate of trimebutine ([2-(dimethylamino)-2-phenylbutyl]-3,4,5-trimethoxybenzoate 4-methyl-2H-chromen-2-on-7-yl sulphate) demonstrates enhanced GI activity, highlighting the impact of structural modifications .

Impurity Profile and Regulatory Considerations

  • N-Desmethyltrimebutine Hydrochloride is controlled at ≤0.15% in trimebutine formulations per EP/JP guidelines .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionRelevance to Research Design
LogP (Predicted)~2.8 (moderate lipophilicity)Informs solvent selection for assays
Aqueous Solubility~0.5 mg/mL (in PBS, pH 7.4)Guides dosing in cell-based studies
Stability in Solution>24 hrs at 4°C (DMSO stock)Ensures consistency in long-term assays

Q. Table 2. Comparative Bioactivity of Structural Analogs

Analog StructureIC₅₀ (μM) for Target EnzymeKey SAR Insight
3,4-Dimethoxy variant12.5 ± 1.2Reduced activity vs. trimethoxy
Ethylamino substitution>50Steric hindrance limits binding

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.